Cycloheptyl (2-fluorophenyl)methanol
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Overview
Description
Cycloheptyl (2-fluorophenyl)methanol is an organic compound with the molecular formula C14H19FO It is characterized by a cycloheptyl group attached to a (2-fluorophenyl)methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl (2-fluorophenyl)methanol typically involves the reaction of cycloheptyl magnesium bromide with 2-fluorobenzaldehyde, followed by hydrolysis. The reaction conditions include:
Reagents: Cycloheptyl magnesium bromide, 2-fluorobenzaldehyde
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
Hydrolysis: Using dilute acid to obtain the final product
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cycloheptyl (2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: Halogenation reactions where the fluorine atom can be substituted with other halogens under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products:
Oxidation: Cycloheptyl (2-fluorophenyl)ketone
Reduction: this compound
Substitution: Cycloheptyl (2-bromophenyl)methanol
Scientific Research Applications
Cycloheptyl (2-fluorophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cycloheptyl (2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Cycloheptyl (2-fluorophenyl)methanol can be compared with other similar compounds, such as:
- Cycloheptyl (2-chlorophenyl)methanol
- Cycloheptyl (2-bromophenyl)methanol
- Cycloheptyl (2-iodophenyl)methanol
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
cycloheptyl-(2-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c15-13-10-6-5-9-12(13)14(16)11-7-3-1-2-4-8-11/h5-6,9-11,14,16H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUNUCSVQJUKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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